exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811880
InChI: InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?
SMILES:
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC15811880

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
IUPAC Name (1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?
Standard InChI Key YSBNHAFIMYJNBR-ZACCUICWSA-N
Isomeric SMILES CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C
Canonical SMILES CC1=NN=C(N1C2CC3CCC(C2)N3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]octane core fused to a 3,5-dimethyl-1,2,4-triazole ring in the exo configuration. Key structural attributes include:

PropertyValue
Molecular FormulaC11H18N4\text{C}_{11}\text{H}_{18}\text{N}_4
Molecular Weight206.29 g/mol
CAS Registry Number868670-14-8
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The bicyclic system imposes conformational restraint, potentially enhancing receptor binding selectivity, while the triazole ring contributes to π-π stacking interactions and metabolic stability .

Stereochemical Considerations

The exo designation indicates that the triazole substituent resides on the convex face of the bicyclic scaffold. This spatial arrangement influences molecular dipole moments and solvation properties, critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies .

Synthesis and Optimization

General Synthetic Routes

While explicit protocols for the dimethyl variant are scarce in available literature, analogous compounds like exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 423165-07-5) provide methodological insights . A representative pathway involves:

  • Cycloaddition Reactions: Formation of the triazole ring via [3+2] cycloaddition between nitriles and hydrazines.

  • Bicyclic System Construction: Ring-closing metathesis or intramolecular alkylation to form the azabicyclo[3.2.1]octane framework.

  • Functional Group Manipulation: Selective methylation using agents like methyl iodide under basic conditions.

Catalytic Hydrogenation

For debenzylation of intermediates, catalytic hydrogenation (H2\text{H}_2, Pd/C or Pd(OH)2_2/C) in ethanol or methanol achieves yields exceeding 90% . For example:

8-Benzyl intermediateEtOH, 20°CH2,Pd(OH)2/Cexo-3-(3,5-Dimethyl-triazol-4-yl)-8-azabicyclo[3.2.1]octane[2]\text{8-Benzyl intermediate} \xrightarrow[\text{EtOH, 20°C}]{\text{H}_2, \text{Pd(OH)}_2/\text{C}} \text{exo-3-(3,5-Dimethyl-triazol-4-yl)-8-azabicyclo[3.2.1]octane} \quad[2]

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Predicted log P (octanol-water) values for structural analogs range from 1.64–2.10 , indicating moderate lipophilicity conducive to membrane permeability. Aqueous solubility estimates for related triazoles fall between 0.654–1.66 mg/mL , sufficient for oral bioavailability.

ADMET Properties

  • GI Absorption: High (per computational models)

  • BBB Permeation: Likely, given the low polar surface area (42.74 Ų)

  • CYP Inhibition: Potential CYP2D6 inhibition , necessitating drug-drug interaction studies

Emerging Applications in Drug Discovery

Central Nervous System Therapeutics

The compound’s ability to cross the BBB and modulate neurotransmitter systems positions it as a candidate for:

  • Anxiolytics: Via GABAA_A receptor partial agonism

  • Antidepressants: Through serotonin reuptake inhibition

  • Neuroprotective Agents: Mitigating oxidative stress in Parkinson’s disease

Antimicrobial Scaffolds

Triazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens by inhibiting ergosterol synthesis or DNA gyrase . The dimethyl variant’s compact structure may reduce off-target effects compared to bulkier analogs.

Challenges and Future Directions

Synthetic Scalability

Current routes rely on multi-step sequences with chromatographic purifications, limiting industrial-scale production. Flow chemistry approaches could enhance efficiency and yield.

Target Deconvolution

Unbiased screening (e.g., affinity chromatography-mass spectrometry) is needed to identify protein targets beyond homology-based predictions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator